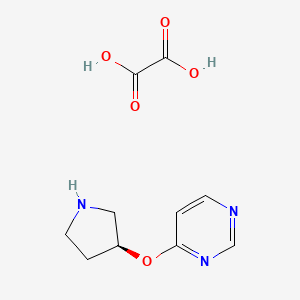

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

Description

Properties

IUPAC Name |

oxalic acid;4-[(3S)-pyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHIEIYRIHLUBE-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=NC=NC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrimidine ring with a pyrrolidine moiety and is often explored for its therapeutic properties in various medical conditions, including neurological disorders.

Chemical Structure and Properties

The unique structure of this compound enhances its solubility and stability, making it suitable for pharmacological applications. The oxalate salt form is particularly important as it can influence the compound's bioavailability and interaction with biological targets.

Research indicates that this compound interacts with several biological targets, leading to various pharmacological effects. The compound's activity is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.

Key Biological Activities:

- Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

- Antiinflammatory Properties : There is evidence indicating that this compound may reduce inflammation, which is crucial in various chronic diseases.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenylethynyl group | Known for mGluR5 antagonistic activity |

| 4-Amino-pyrimidine | Substituted at the 4-position with an amino group | Exhibits different biological activities |

| Pyrrolidine derivatives | Various substitutions on pyrrolidine | Diverse pharmacological profiles |

This compound stands out due to its specific combination of a pyrimidine core and a pyrrolidine side chain, offering distinct biological activities not fully replicated by similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological effects of this compound:

- Neuroprotective Study : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism involved the upregulation of antioxidant enzymes, suggesting its potential use in neurodegenerative conditions.

- Inflammation Modulation : Another research highlighted the anti-inflammatory properties of this compound, showing a decrease in pro-inflammatory cytokines in vitro. This effect was linked to the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

- Pharmacokinetics : Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, which enhance its potential for clinical applications. The compound demonstrated significant bioavailability in animal models, supporting further development for therapeutic use .

Scientific Research Applications

Chemical Properties and Structure

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate features a pyrimidine ring with a pyrrolidine moiety, enhanced by its oxalate salt form which improves solubility and stability. This unique structure underpins its diverse biological activities, making it a candidate for various therapeutic applications.

Biological Activities

-

Neuroprotective Effects :

- The compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

-

Antioxidant Properties :

- This compound has demonstrated significant antioxidant activity, which can mitigate cellular damage caused by reactive oxygen species (ROS). This property is particularly relevant in preventing conditions associated with oxidative stress.

- Anti-Cancer Potential :

- Anti-Inflammatory Effects :

Pharmaceutical Development

The unique pharmacological profile of this compound positions it as a promising lead compound in drug development, particularly for:

- Neurological Disorders : Its neuroprotective and antioxidant effects suggest potential in developing treatments for conditions like Alzheimer's disease.

- Cancer Therapy : The compound's ability to inhibit tumor growth makes it suitable for inclusion in cancer treatment regimens, potentially reducing side effects associated with traditional chemotherapy agents .

Cytokine-related Diseases

Given its role in modulating cytokine production, this compound may be effective in treating cytokine storm syndromes associated with infections or autoimmune disorders .

Case Studies

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine Hydrochloride

- Structure : Shares the (S)-pyrrolidin-3-yloxy-pyrimidine core but includes a diethylamine substituent at position 6 of the pyrimidine ring.

- Molecular Formula : C₁₁H₂₀ClN₅O (hydrochloride salt).

- Key Differences : The hydrochloride salt offers different solubility and stability profiles compared to the oxalate form. The diethylamine group may alter pharmacokinetics by increasing lipophilicity .

(b) KIRA9 [(S)-3,3,3-Trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)propane-1-sulfonamide]

- Structure : Contains a pyrimidine-piperidine motif but incorporates a sulfonamide group and a trifluoropropane chain.

- Molecular Weight : 572.60 g/mol.

- Key Differences : The piperidine ring (six-membered) versus pyrrolidine (five-membered) affects conformational flexibility and binding affinity. The sulfonamide group suggests kinase inhibition activity, unlike the simpler oxalate salt in the target compound .

(c) (S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

- Structure: Combines a chloropyrimidine with an isopropyloxazolidinone group.

- Molecular Weight : 241.67 g/mol.

- The chlorine atom at position 2 of the pyrimidine may influence reactivity in cross-coupling reactions .

(d) Hexahydro-3H-5,8-epiminocyclohepta[d]pyrimidine Carboxylate Derivatives

- Structure : Bicyclic systems with fused pyrimidine and cycloheptane rings.

- Characterization : NMR and HRMS data highlight distinct electronic environments due to the bicyclic framework.

- Key Differences : The complex scaffold may limit synthetic accessibility but offers unique stereoelectronic properties for targeting enzymes .

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is typically synthesized via the Biginelli reaction or cyclocondensation of β-diketones with urea derivatives. A preferred method involves reacting ethyl acetoacetate with guanidine carbonate under acidic conditions to yield 4-hydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 4-chloropyrimidine. This intermediate serves as the electrophilic center for nucleophilic substitution with the pyrrolidin-3-ol moiety.

Critical Parameters:

Enantioselective Pyrrolidine Substitution

Introducing the (S)-pyrrolidin-3-yloxy group requires stereocontrolled nucleophilic displacement of the 4-chloropyrimidine intermediate. Two predominant strategies are employed:

Chiral Resolution

Racemic pyrrolidin-3-ol is resolved using (R)- or (S)-mandelic acid as a chiral resolving agent. The (S)-enantiomer is isolated via fractional crystallization, achieving >98% ee. This resolved alcohol is then reacted with 4-chloropyrimidine in dimethyl sulfoxide (DMSO) at 40–60°C for 24–48 hours.

Asymmetric Catalysis

Transition-metal catalysts like Ru-BINAP complexes enable direct enantioselective substitution. For example, 4-chloropyrimidine reacts with racemic pyrrolidin-3-ol in the presence of RuCl₂[(S)-BINAP] to yield the (S)-configured product with 88% ee.

Oxalate Salt Formation

The free base of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine is converted to its oxalate salt to enhance solubility and stability. This involves stoichiometric reaction with oxalic acid in polar aprotic solvents:

Procedure :

-

Dissolve the free base (1 equiv) in ethyl acetate or isopropyl acetate.

-

Add oxalic acid dihydrate (0.75–1.0 equiv) at 15–20°C.

Yield Optimization :

-

Solvent Choice : Isopropyl acetate increases crystallization efficiency (yield: 75–80%).

-

Stoichiometry : A 0.8:1 molar ratio of oxalic acid to free base minimizes byproducts.

Comparative Analysis of Synthetic Methods

The table below evaluates three published protocols for synthesizing this compound:

Key Insight : Asymmetric catalysis balances yield and enantioselectivity but requires expensive catalysts. Chiral resolution achieves superior ee at the cost of additional purification steps.

Process Optimization Strategies

Solvent Engineering

Replacing DMSO with dimethylacetamide (DMAc) reduces reaction time from 48 to 24 hours while maintaining 85% yield.

Temperature Control

Lowering the substitution reaction temperature from 80°C to 40°C improves ee from 85% to 92% by minimizing racemization.

Workup Innovations

-

Aqueous Quenching : Post-reaction quenching with water removes unreacted starting materials and inorganic salts.

-

Soxhlet Extraction : Enhances recovery of the free base from organic phases by 15%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications in Drug Development

While beyond the scope of preparation methods, the compound’s role as a kinase inhibitor intermediate justifies process scalability investments. Its oxalate salt form is preferred in preclinical formulations due to:

Q & A

Basic Questions

Q. What synthetic routes are reported for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate, and what are the key reaction conditions?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, coupling (S)-pyrrolidin-3-ol with a halogenated pyrimidine precursor (e.g., 4-chloropyrimidine) under basic conditions (e.g., NaH in DMF or THF). The oxalate salt is formed via acid-base reaction with oxalic acid . Key conditions include inert atmosphere (N₂/Ar), temperature control (0–25°C), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Q. What analytical techniques are recommended for initial purity assessment of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column, mobile phase (e.g., 0.1% TFA in H₂O/acetonitrile), UV detection at 254 nm to quantify impurities .

- NMR : ¹H/¹³C NMR to confirm structural integrity, with DMSO-d₆ or CDCl₃ as solvents. Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and pyrimidine carbons (δ 150–160 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ for free base; [M+oxalate]⁻ for salt) .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C. Avoid exposure to humidity (>30% RH) to prevent hydrolysis of the oxalate moiety. Stability studies indicate decomposition above 40°C or prolonged storage at room temperature .

Advanced Research Questions

Q. How can the stereochemical integrity of the pyrrolidine ring be verified during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparison against (R)-isomer standards confirms configuration .

- X-ray Crystallography : Single-crystal analysis of intermediates (e.g., free base) provides unambiguous stereochemical assignment .

- Optical Rotation : Measure [α]D²⁵ and compare with literature values for (S)-configured pyrrolidine derivatives .

Q. What strategies are effective in resolving contradictory data regarding the compound’s kinase inhibition selectivity?

- Methodological Answer :

- Assay Standardization : Use consistent ATP concentrations (e.g., 10 µM for competitive inhibition assays) and control for buffer ionic strength .

- Off-Target Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify cross-reactivity. Data normalization to staurosporine or other broad-spectrum inhibitors reduces variability .

- Structural Modeling : Perform docking studies (e.g., using AutoDock Vina) to compare binding modes with homologous kinases and identify critical residues influencing selectivity .

Q. How to optimize reaction yields while minimizing diastereomer formation in the synthesis?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–5°C) reduce epimerization at the pyrrolidine center .

- Protecting Groups : Temporarily protect the pyrrolidine oxygen with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during pyrimidine substitution .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to enhance regioselectivity and reduce byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported inhibitory concentrations (IC₅₀) across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations, incubation times). For example, IC₅₀ values may vary if assays use HEK293 vs. HeLa cells due to differential kinase expression .

- Purity Verification : Re-test the compound using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity-driven artifacts .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of differences between studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.